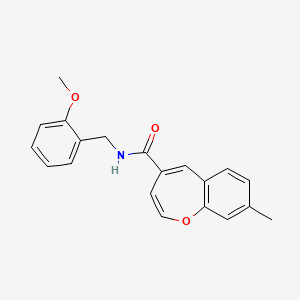

N-(2-methoxybenzyl)-8-methyl-1-benzoxepine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

NBOMes are a group of synthetic phenethylamine derivatives of the 2C family compounds. They are characterized by the presence of an N-(2-methoxybenzyl) substituent . They are known to be potent hallucinogens, with effects including altered thoughts, feelings, and awareness of one’s surroundings .

Synthesis Analysis

The synthesis of NBOMe compounds typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions .Molecular Structure Analysis

NBOMes have a complex molecular structure, which includes a phenethylamine core with a methoxy group at the 2- and 5-positions and a halogen atom attached to C4 of the phenyl ring .Chemical Reactions Analysis

NBOMes are known to undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes .Physical And Chemical Properties Analysis

The physical and chemical properties of NBOMes, such as solubility, crystallinity, and phase behavior, are influenced by the molecular structure, particularly the presence and positioning of methoxy and benzenesulfonamide groups.Wissenschaftliche Forschungsanwendungen

Pharmacology and Toxicology of NBOMe Hallucinogens

Research into structurally related N-benzylphenethylamines, such as N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe), provides insight into the pharmacology and toxicology of potent hallucinogens. These studies explore receptor binding affinities, behavioral effects, and toxicological profiles, including the potential for serious health risks associated with their use. The detailed exploration of these compounds' interaction with serotonin receptors, particularly the 5-HT2A receptor, underscores the importance of understanding the complex pharmacodynamics and the consequences of altering psychoactive substance structures (Halberstadt, 2017).

Molecular and Functional Imaging Studies

In the realm of neuropharmacology and neuroimaging, compounds like N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe) have been utilized in research to understand the brain's response to psychoactive substances. Imaging studies, such as those employing PET or SPECT, are pivotal in mapping the cerebral effects of hallucinogens, offering a window into the neural mechanisms underlying their psychoactive properties. These investigations contribute to a broader understanding of receptor occupancy, neural activation patterns, and the potential therapeutic applications or risks of such compounds (Cumming et al., 2021).

Wirkmechanismus

Target of Action

N-[(2-methoxyphenyl)methyl]-8-methyl-1-benzoxepine-4-carboxamide, also known as HMS3466B20 or N-(2-methoxybenzyl)-8-methyl-1-benzoxepine-4-carboxamide, is a potent serotonin 5-HT2A/2C receptor agonist . The serotonin 5-HT2A/2C receptors are key players in the regulation of mood, cognition, and perception, and are often the targets of psychoactive and hallucinogenic substances .

Mode of Action

The compound interacts with its targets, the 5-HT2A/2C receptors, by binding to them and activating them . This activation can lead to a variety of downstream effects, depending on the specific cellular context and the signaling pathways involved .

Biochemical Pathways

Upon activation of the 5-HT2A/2C receptors, various biochemical pathways can be affected. These include the release of neurotransmitters such as dopamine, serotonin, and glutamate . The exact downstream effects can vary, but they often involve changes in neuronal activity and synaptic transmission .

Pharmacokinetics

It is known that the compound can penetrate the blood-brain barrier and accumulate in the brain tissue . The peak drug concentrations in the brain tissue are detected 60 minutes after administration . The compound is still present in the brain 8 hours after administration .

Result of Action

The activation of the 5-HT2A/2C receptors by this compound can lead to a variety of molecular and cellular effects. These can include changes in neuronal activity, alterations in neurotransmitter release, and modifications of synaptic transmission . In terms of behavioral effects, the compound has been reported to induce significant inhibitory effects on motor performance and attenuate sensorimotor gating .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the specific cellular and molecular context, the presence of other signaling molecules, and the overall physiological state of the organism . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-8-methyl-1-benzoxepine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-14-7-8-15-12-16(9-10-24-19(15)11-14)20(22)21-13-17-5-3-4-6-18(17)23-2/h3-12H,13H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLCWFVGONZQFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NCC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxybenzyl)-8-methyl-1-benzoxepine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2805486.png)

![9-cyclohexyl-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2805488.png)

![2-[(1-Pyrido[2,3-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2805492.png)

![1-Allyl-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2805493.png)

![N-[(1-Benzylcyclobutyl)methyl]oxirane-2-carboxamide](/img/structure/B2805496.png)

![N-(4-fluoro-3-nitrophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2805498.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-methylbenzenesulfonamide](/img/structure/B2805499.png)

![1-Phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione](/img/structure/B2805501.png)

![4-Fluoro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2805503.png)

![1-(1H-imidazol-1-yl)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2805509.png)